4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone
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Overview
Description
4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure substituted with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Mannich reaction to incorporate the piperazine moiety into the phthalazinone core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone oxides, while reduction could produce various reduced derivatives of the compound.
Scientific Research Applications
4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to modulate pharmacokinetic properties, potentially affecting the compound’s binding affinity to various receptors and enzymes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Properties
Molecular Formula |
C20H19ClN4O2 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-methylphthalazin-1-one |
InChI |
InChI=1S/C20H19ClN4O2/c1-23-19(26)17-8-3-2-7-16(17)18(22-23)20(27)25-11-9-24(10-12-25)15-6-4-5-14(21)13-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
GBPHTOVGXOXZIA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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